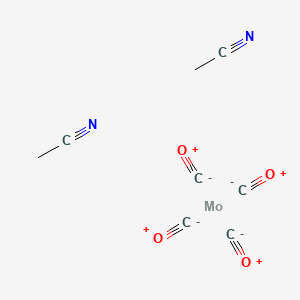![molecular formula C25H25F6NO3S B12307126 [(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)
[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-1-(3,5-Bis(Trifluormethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-Toluolsulfonat ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und Eigenschaften bekannt ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(1S)-1-(3,5-Bis(Trifluormethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-Toluolsulfonat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die wichtigsten Schritte umfassen:
Bildung der Zwischenverbindung: Der erste Schritt beinhaltet die Reaktion von 3,5-Bis(trifluormethyl)benzaldehyd mit (1S)-1-Phenylethylamin unter kontrollierten Bedingungen, um das entsprechende Imin zu bilden.
Reduktion: Das Imin wird dann mit einem geeigneten Reduktionsmittel wie Natriumborhydrid reduziert, um das Amin zu erhalten.
Quaternisierung: Das Amin wird mit p-Toluolsulfonylchlorid in Gegenwart einer Base wie Triethylamin quaternisiert, um das endgültige Ammonium-p-Toluolsulfonatsalz zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Intermediate: The initial step involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with (1S)-1-phenylethylamine under controlled conditions to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride to yield the amine.
Quaternization: The amine is quaternized with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the final ammonium p-tosylate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[(1S)-1-(3,5-Bis(Trifluormethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-Toluolsulfonat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Ammoniumgruppe an nucleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Die Trifluormethylgruppen können die Reaktivität der Verbindung gegenüber Oxidations- und Reduktionsreaktionen beeinflussen.
Kupplungsreaktionen: Die aromatischen Ringe in der Verbindung können Kupplungsreaktionen mit geeigneten Reagenzien eingehen.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat können unter milden Bedingungen verwendet werden.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können eingesetzt werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann nucleophile Substitution verschiedene substituierte Derivate liefern, während Oxidation zur Bildung entsprechender Oxide führen kann.
Wissenschaftliche Forschungsanwendungen
[(1S)-1-(3,5-Bis(Trifluormethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-Toluolsulfonat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung komplexer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Untersuchung von biologischen Interaktionen und Wegen.
Medizin: Es werden Forschungen durchgeführt, um die potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich der Verwendung als Vorläufer für die Medikamentenentwicklung.
Industrie: Die Reaktivität und Stabilität der Verbindung machen sie in verschiedenen industriellen Prozessen nützlich, einschließlich der Herstellung von Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von [(1S)-1-(3,5-Bis(Trifluormethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-Toluolsulfonat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppen verstärken seine Bindungsaffinität zu bestimmten Enzymen und Rezeptoren und beeinflussen so verschiedene biochemische Wege. Die p-Toluolsulfonat-Einheit kann auch eine Rolle bei der Modulation der Löslichkeit und Reaktivität der Verbindung spielen.
Wirkmechanismus
The mechanism of action of [(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The p-tosylate moiety can also play a role in modulating the compound’s solubility and reactivity.
Eigenschaften
Molekularformel |
C25H25F6NO3S |
|---|---|
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H17F6N.C7H8O3S/c1-11(13-6-4-3-5-7-13)25-12(2)14-8-15(17(19,20)21)10-16(9-14)18(22,23)24;1-6-2-4-7(5-3-6)11(8,9)10/h3-12,25H,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
AUHHDKSBKRTNMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


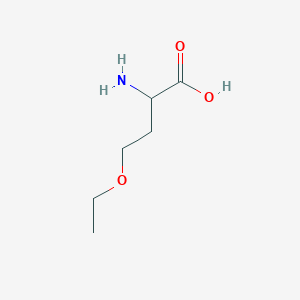
![N-[1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[1-(4-methylphenyl)ethylamino]methyl]furan-2-yl]benzamide](/img/structure/B12307048.png)
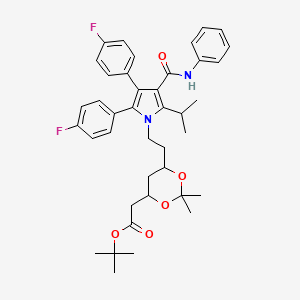
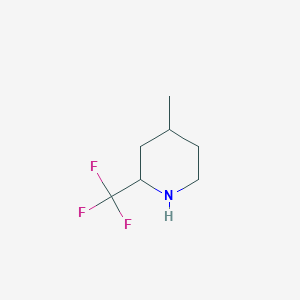
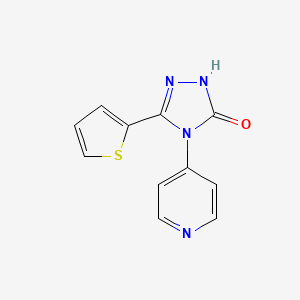

![[4-[(E)-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12307073.png)
![N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B12307088.png)
![3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol](/img/structure/B12307102.png)
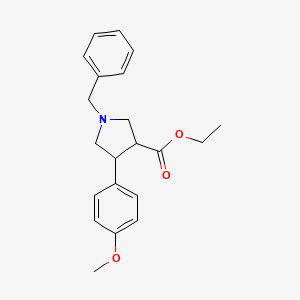


![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)
